molecular formula C13H15N9O B12342400 2-((2-Aminoethyl)(6-((5-cyanopyrazin-2-yl)amino)pyrimidin-4-yl)amino)acetamide

2-((2-Aminoethyl)(6-((5-cyanopyrazin-2-yl)amino)pyrimidin-4-yl)amino)acetamide

Cat. No.: B12342400
M. Wt: 313.32 g/mol
InChI Key: QOTBUWNINBLTRQ-UHFFFAOYSA-N
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Description

2-((2-Aminoethyl)(6-((5-cyanopyrazin-2-yl)amino)pyrimidin-4-yl)amino)acetamide is a heterocyclic compound that contains both pyrazine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Aminoethyl)(6-((5-cyanopyrazin-2-yl)amino)pyrimidin-4-yl)amino)acetamide typically involves multiple steps. One common method includes the reaction of 5-cyanopyrazine-2-amine with 4-chloropyrimidine under specific conditions to form an intermediate. This intermediate is then reacted with 2-aminoethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((2-Aminoethyl)(6-((5-cyanopyrazin-2-yl)amino)pyrimidin-4-yl)amino)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and cyano groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-((2-Aminoethyl)(6-((5-cyanopyrazin-2-yl)amino)pyrimidin-4-yl)amino)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-Aminoethyl)(6-((5-cyanopyrazin-2-yl)amino)pyrimidin-4-yl)amino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • **2-((2-Aminoethyl)(6-((5-cyanopyrazin-2-yl)amino)pyrimidin-4-yl)amino)ethanol
  • **2-((2-Aminoethyl)(6-((5-cyanopyrazin-2-yl)amino)pyrimidin-4-yl)amino)propanoic acid

Uniqueness

Compared to similar compounds, 2-((2-Aminoethyl)(6-((5-cyanopyrazin-2-yl)amino)pyrimidin-4-yl)amino)acetamide stands out due to its specific combination of functional groups and heterocyclic rings. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C13H15N9O

Molecular Weight

313.32 g/mol

IUPAC Name

2-[2-aminoethyl-[6-[(5-cyanopyrazin-2-yl)amino]pyrimidin-4-yl]amino]acetamide

InChI

InChI=1S/C13H15N9O/c14-1-2-22(7-10(16)23)13-3-11(19-8-20-13)21-12-6-17-9(4-15)5-18-12/h3,5-6,8H,1-2,7,14H2,(H2,16,23)(H,18,19,20,21)

InChI Key

QOTBUWNINBLTRQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1N(CCN)CC(=O)N)NC2=NC=C(N=C2)C#N

Origin of Product

United States

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